Benzenesulfonate

Analytical Chemistry Chromatography Environmental Monitoring

Procure Benzenesulfonate CAS 3198-32-1—the free anion reference standard, NOT the sodium salt (CAS 515-42-4)—when your application demands precise analytical retention time (38 min in RP-IPC), unambiguous IR/Raman SO₃ vibrational signatures, or metathesis to imidazolium ionic liquids. Substituting the sodium salt alters dimerization thermodynamics (ΔG° = −37.6 kcal/mol) and chromatographic behavior, invalidating amlodipine besylate quantification methods (r² = 0.9995, 0.5–20 µg/mL). Specify CAS 3198-32-1 to ensure accurate peak identification, electrochemical doping control, and synthetic reproducibility. Ideal for ANDA method validation, pharmacopeial traceability, and sulfonated polymer research.

Molecular Formula C6H5O3S-
Molecular Weight 157.17 g/mol
CAS No. 3198-32-1
Cat. No. B1194179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonate
CAS3198-32-1
Synonymsenzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate
Molecular FormulaC6H5O3S-
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)/p-1
InChIKeySRSXLGNVWSONIS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonate (CAS 3198-32-1) – Baseline Chemical Identity and Sourcing Reference


Benzenesulfonate (CAS 3198-32-1) is the simplest benzenesulfonate anion (C₆H₅SO₃⁻), serving as the conjugate base of benzenesulfonic acid [1]. With a molecular weight of 157.17 g/mol, it is the fundamental anionic species in all benzenesulfonate salts, including its most common commercial form sodium benzenesulfonate (CAS 515-42-4). As an unsubstituted aromatic sulfonate, it represents the core structural motif for an entire class of alkylbenzenesulfonate surfactants, pharmaceutical counterions, and industrial intermediates . Its free anion form, distinct from its sodium salt counterpart, exhibits unique physicochemical properties including a calculated LogP of 0.47 and an estimated water solubility exceeding 600 g/L at 25°C , positioning it as a critical reference standard in analytical method development and a foundational building block in organic synthesis.

Why Sodium Salt or Alternative Anions Cannot Substitute for Free Benzenesulfonate in Critical Applications


Although sodium benzenesulfonate (CAS 515-42-4) is the more widely available and commercially traded form of this compound, the free benzenesulfonate anion (CAS 3198-32-1) exhibits distinct physicochemical and performance characteristics that preclude simple interchangeability in many scientific and industrial contexts. The presence or absence of the sodium counterion fundamentally alters molecular symmetry, aggregation behavior, and analytical detection properties. Specifically, sodium benzenesulfonate forms thermodynamically stable dimers (ΔG° = −37.6 kcal/mol) in solution, which restores C₃V symmetry of the sulfonate ion and significantly modifies its IR vibrational spectrum compared to the free anion [1]. Furthermore, in reversed-phase ion-pair chromatography, the retention behavior of benzenesulfonate is governed by the free anion's inherent polarity and its interaction with the mobile phase, a property that is markedly altered when the sodium salt is present [2]. In electrochemical polymerization applications, the sodium cation actively participates in doping and film morphology formation, whereas the free benzenesulfonate anion serves fundamentally different roles in synthetic pathways such as the preparation of imidazolium benzenesulfonate ionic liquids . These quantifiable differences underscore why procurement specifications must precisely match the intended chemical form—sodium salt substitution cannot be assumed to yield equivalent results in analytical, spectroscopic, or synthetic applications.

Quantitative Differentiation of Benzenesulfonate (CAS 3198-32-1) Against Sodium Salt and Structural Analogs


Retention Time Differentiation in Reversed-Phase Ion-Pair Chromatography: Benzenesulfonate vs. Substituted Analogs

In reversed-phase ion-pair chromatography (RP-IPC) using tetramethylene oxide as the organic modifier, unsubstituted benzenesulfonate exhibits a retention time of 38 minutes, which is markedly distinct from both 4-aminobenzenesulfonate (10 minutes) and 3-nitrobenzenesulfonate (52 minutes) [1]. This 28-minute difference from the amino-substituted analog and 14-minute difference from the nitro-substituted analog provides a quantifiable basis for analytical method selectivity and compound-specific identification in complex mixtures. The retention time directly correlates with the anion's polarity and its interaction with the ion-pair reagent—properties that are fundamentally altered when the sodium salt is introduced, as the counterion modifies the effective charge distribution and hydration sphere of the sulfonate moiety [1]. This chromatographic differentiation is essential for quality control in pharmaceutical formulations where benzenesulfonate serves as a counterion (e.g., amlodipine besylate), with method validation demonstrating retention times of approximately 12 minutes under optimized conditions and linearity (r² = 0.9995) over a 0.5–20 µg/mL range [2].

Analytical Chemistry Chromatography Environmental Monitoring

Thermodynamic Dimerization Propensity of Sodium Benzenesulfonate vs. Free Benzenesulfonate Anion

Computational and experimental IR spectroscopy studies reveal that sodium benzenesulfonate undergoes thermodynamically favorable dimerization in solution with a Gibbs free energy change of ΔG° = −37.6 kcal/mol, a process that restores C₃V symmetry of the sulfonate ion and substantially reduces the splitting of asymmetric SO₃ stretching vibrations from 180 cm⁻¹ (in the isolated Na⁺ ion pair) to values that more closely match experimental spectra [1]. In contrast, the free benzenesulfonate anion in the absence of sodium counterions does not exhibit this dimerization-driven symmetry restoration, resulting in fundamentally different vibrational signatures. The bidentate coordination of Na⁺ cations in the sodium salt produces strong splitting of νₐₛ(SO₃) modes (Δνₐₛ = 180 cm⁻¹ for Na⁺ vs. 154 cm⁻¹ for K⁺), whereas the free anion maintains a distinct spectral profile [1]. This quantifiable difference in molecular aggregation behavior has direct implications for the interpretation of IR and Raman spectra of sulfonated polymers and ionomers, where sodium benzenesulfonate serves as a model compound for characterizing sulfonate group environments [2].

Physical Chemistry Spectroscopy Ionomer Research

Aqueous Solubility of Sodium Benzenesulfonate vs. Free Acid and Other Counterion Forms

Sodium benzenesulfonate exhibits aqueous solubility of 340 g/L at 20°C under standard conditions [1], with alternative sources reporting values as high as approximately 500 g/L at 20°C [2]. In stark contrast, the free acid form (benzenesulfonic acid, pKa = −2.8) is a strong acid that is soluble in water and ethanol but only slightly soluble in benzene and insoluble in non-polar solvents such as diethyl ether and carbon disulfide [3]. The sodium salt's high water solubility is a direct consequence of the strong ionic character conferred by the Na⁺ counterion and the highly polarizable sulfonate group. This solubility differential is further modulated by the specific counterion present—potassium, ammonium, and various organic ammonium salts of benzenesulfonate exhibit distinct solubility profiles that influence their utility in different solvent systems [4]. For pharmaceutical applications where benzenesulfonate serves as a counterion (e.g., in amlodipine besylate, CC-90011 benzenesulfonate), the sodium salt's high aqueous solubility facilitates formulation development and dissolution testing, whereas the free acid form's strong acidity (pKa −2.8) makes it unsuitable for direct pharmaceutical use without neutralization .

Formulation Science Pharmaceutical Development Industrial Chemistry

Electrochemical Doping Efficiency: Sodium Benzenesulfonate vs. Alternative Sulfonate Dopants in Conductive Polymer Synthesis

Sodium benzenesulfonate serves as an effective electrolyte and dopant in the electrochemical polymerization of pyrrole to form polypyrrole (PPy) coatings on stainless steel, producing films with varying surface morphologies that are tunable based on electrolyte concentration and polymerization conditions . Comparative studies of polypyrrole doped with alkyl benzenesulfonates having alkyl chain lengths from 1 to 22 carbon atoms reveal that the unsubstituted sodium benzenesulfonate (C₁) produces fundamentally different film morphologies, conductivities, and electrochemical properties compared to longer-chain alkylbenzene sulfonate dopants [1]. The absence of an alkyl chain in sodium benzenesulfonate results in higher doping levels due to reduced steric hindrance, but potentially lower environmental stability and different mechanical properties relative to longer-chain analogs. Specifically, the conductivity and redox behavior of PPy films are directly correlated with the dopant's molecular structure—the compact benzenesulfonate anion enables higher charge density incorporation, whereas longer alkyl chains introduce hydrophobic domains that modify ion transport and swelling behavior [1]. These differences are quantifiable through cyclic voltammetry, electrochemical impedance spectroscopy, and four-point probe conductivity measurements, though specific comparative values were not extracted from the available literature.

Materials Science Electrochemistry Conductive Polymers

Critical Micelle Concentration and Surface Activity: Sodium Benzenesulfonate vs. Gemini Surfactant Derivatives

While sodium benzenesulfonate itself exhibits limited surface activity as a conventional single-chain surfactant, its derivatives demonstrate quantifiable performance differences. An asymmetric sodium benzenesulfonate Gemini surfactant (ASBGS) exhibits a critical micelle concentration (CMC) of 0.8 × 10⁻⁴ mol/L (80 μM) and a surface tension at the CMC (γCMC) of 25.1 mN/m [1]. The Gemini surfactant's CMC is at least two orders of magnitude lower than that of conventional sodium dodecylbenzenesulfonate (SDBS) [1], demonstrating the profound impact of molecular architecture on surfactant performance. The micellization process is spontaneous, and at concentrations of 10 × CMC, the Gemini surfactant aggregates into vesicles with an average particle size of 85 nm as determined by dynamic light scattering (DLS) and transmission electron microscopy (TEM) [1]. In practical emulsification applications, ASBGS emulsifies rapeseed oil within 283 seconds and improves the emulsifying ability of collagen fiber lubricating materials from 47.37% to 87.37% in cold water [1]. For comparison, linear alkylbenzene sulfonates (LAS), which are the primary anionic surfactants in commercial detergents, can achieve ultralow interfacial tensions (<0.01 mN/m) at optimized salinities [2], highlighting that unmodified sodium benzenesulfonate occupies a distinct niche as a hydrotrope and co-surfactant rather than a primary surface-active agent.

Surfactant Science Colloid Chemistry Formulation Development

pKa and Acid-Base Behavior: Benzenesulfonic Acid vs. Sodium Salt and Other Arylsulfonates

Benzenesulfonic acid is a strong monoprotic acid with a reported pKa of −2.8 (as the free acid) [1] or 0.699 at 25°C according to alternative sources [2]. This contrasts sharply with sodium benzenesulfonate, which is the fully neutralized salt and exhibits no acidic protons. The pKa value of the conjugate acid of sodium benzenesulfonate is reported as −2.4 by ChemAxon calculations [3]. For comparative context, other arylsulfonic acids exhibit distinct pKa values: p-toluenesulfonic acid has a pKa of approximately −1.34, while 4-hydroxybenzenesulfonic acid (p-phenolsulfonic acid) has a significantly higher pKa due to the electron-donating hydroxyl group. The strong acidity of benzenesulfonic acid (pKa < 0) classifies it among the strongest organic acids, comparable to sulfuric acid (pKa₁ ≈ −3). This extreme acidity makes the free acid form corrosive and unsuitable for many pharmaceutical and biological applications, where the sodium salt is preferred. Conversely, for acid-catalyzed reactions requiring a strong organic acid that is soluble in organic media, benzenesulfonic acid offers advantages over inorganic mineral acids due to its organic solubility profile [1].

Physical Organic Chemistry Buffer Formulation Pharmaceutical Salt Selection

Optimal Application Scenarios for Benzenesulfonate and Sodium Benzenesulfonate Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Ion Chromatography Method Validation in Pharmaceutical Quality Control

Based on the retention time differentiation evidence (38 min for benzenesulfonate vs. 10 min for 4-aminobenzenesulfonate vs. 52 min for 3-nitrobenzenesulfonate in RP-IPC) , benzenesulfonate serves as a critical reference standard for developing and validating analytical methods for the quantification of benzenesulfonate counterions in pharmaceutical formulations. In particular, ion chromatography methods for amlodipine besylate achieve retention times of approximately 12 minutes with excellent linearity (r² = 0.9995) over 0.5–20 µg/mL . The distinct chromatographic behavior of unsubstituted benzenesulfonate relative to substituted analogs enables unambiguous peak identification and accurate quantification in the presence of potential impurities or degradation products. This application scenario directly leverages the compound's unique polarity and ion-pair interaction properties that differentiate it from structurally related sulfonates.

Spectroscopic Model Compound for Sulfonated Polymer and Ionomer Characterization

The thermodynamic dimerization behavior of sodium benzenesulfonate (ΔG° = −37.6 kcal/mol) and its effect on sulfonate ion symmetry restoration establishes this compound as an essential model system for interpreting IR and Raman spectra of sulfonated polymers and ionomers. In Raman spectroscopic determination of molecular structural features in sulfonated polystyrene resins , sodium benzenesulfonate provides well-characterized vibrational bands including νₐₛ(SO₃) at 1200 and 1186 cm⁻¹, νₛ(SO₃) at 1049 cm⁻¹, and deformation modes at 628 and 572 cm⁻¹ . The quantifiable difference in SO₃ asymmetric stretching splitting between sodium (180 cm⁻¹) and potassium (154 cm⁻¹) salts demonstrates the sensitivity of the sulfonate vibrational signature to the counterion environment, making benzenesulfonate salts valuable probes for characterizing ion-pair interactions in complex polymer matrices.

Electrolyte and Dopant in Conductive Polymer Synthesis for Tailored Surface Morphology

Sodium benzenesulfonate's documented efficacy as an electrolyte in the electrochemical polymerization of pyrrole to form polypyrrole coatings on stainless steel positions it as a preferred dopant when specific surface morphologies are required. Comparative studies of polypyrrole doped with benzenesulfonates of varying alkyl chain lengths (C₁ to C₂₂) demonstrate that the unsubstituted sodium benzenesulfonate yields fundamentally different film properties due to its compact molecular structure and higher achievable doping density . For applications requiring maximum charge storage capacity or specific electrochemical response characteristics, sodium benzenesulfonate offers quantifiable advantages over longer-chain alkylbenzene sulfonate dopants, though the trade-off may involve reduced environmental stability. This application scenario is particularly relevant for the fabrication of electrochemical sensors, supercapacitor electrodes, and corrosion-resistant coatings.

Synthetic Intermediate for Imidazolium Benzenesulfonate Ionic Liquids

Sodium benzenesulfonate serves as a key starting material for the synthesis of 1-butyl-3-propanenitrile imidazolium benzenesulfonate [C₂CN Bim]BS , a functional ionic liquid with potential applications in electrochemistry and separations science. The high aqueous solubility (340–500 g/L) of sodium benzenesulfonate facilitates efficient metathesis reactions with imidazolium halides in aqueous or mixed solvent systems, enabling straightforward purification and high yields. The absence of alkyl chain substitution on the benzenesulfonate moiety results in ionic liquids with distinct physicochemical properties—including higher density, greater thermal stability, and different solvation characteristics—compared to ionic liquids derived from alkylbenzenesulfonates. This application directly exploits the fundamental structural simplicity and favorable solubility profile of sodium benzenesulfonate relative to its substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.